rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol
Overview
Description
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is a chemical compound with the molecular formula C10H11FO2 It is a derivative of benzopyran, featuring a fluorine atom at the 6th position and a methanol group at the 2nd position
Mechanism of Action
Target of Action
It is used in the preparation and application of smoothened (smo) inhibitors . Smo is a protein that plays a crucial role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical Pathways
The compound affects the Hedgehog signaling pathway by inhibiting the Smo protein . This pathway plays a key role in embryonic development and adult tissue homeostasis. Its dysregulation can lead to various diseases, including cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol typically involves multiple steps. One common method starts with the reaction of p-fluorophenol with 2,4-dibromoalkylbutyrate in the presence of sodium hydride in benzene. The mixture is stirred at elevated temperatures to yield the intermediate product, which is then further processed to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen substitution reactions can introduce different functional groups at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, while reduction can produce 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-ylmethanol .
Scientific Research Applications
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and advanced materials
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3,4-dihydro-2H-1-benzopyran: Lacks the methanol group but shares the fluorine substitution.
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Contains a carboxylic acid group instead of a methanol group.
Nebivolol: A β1-adrenergic blocker with a similar benzopyran structure but different functional groups .
Uniqueness
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methanol groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9,12H,1,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIDNNYCHKHYHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472645 | |
Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99199-62-9 | |
Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99199-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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